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molecular formula C10H10BrClN2 B8356901 3-Chloro-5-bromo-4-(propylamino)-benzonitrile

3-Chloro-5-bromo-4-(propylamino)-benzonitrile

Cat. No. B8356901
M. Wt: 273.55 g/mol
InChI Key: NIIVHSCGGWMGHJ-UHFFFAOYSA-N
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Patent
US07273882B2

Procedure details

Step AR3. To crude 3-chloro-5-bromo-4-(propylamino)-benzonitrile (450 mg, 1.65 mg) in dry THF (15 mL) was added lithium aluminum hydride (200 mg, 5.3 mmol) in portion. After stirred at RT for 3 hours, sodium sulfate decahydrate (1.7 g, 5.3 mmol) was added in portion and the mixture was stirred for 30 minutes. The solid was filtered off and the filtration was added to a silicon gel column and trapped there for 24 hours. Flash chromatography with DCM, then 20% MeOH in DCM, then 50% MeOH in DCM gave 3-chloro-5-bromo-4-(propylamino)-benzylamine (121 mg, 26.4%). 1H NMR (CD3OD): δ 1.04 (t, 3H), 1.66 (m, 2H), 3.34 (t, 2H), 3.80 (s, 3H), 7.43 (s, 1H), 7.57 (s, 1H).
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
1.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Br:14])[C:9]=1[NH:10][CH2:11][CH2:12][CH3:13])[C:5]#[N:6].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Br:14])[C:9]=1[NH:10][CH2:11][CH2:12][CH3:13])[CH2:5][NH2:6] |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(C1NCCC)Br
Name
Quantity
200 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
sodium sulfate decahydrate
Quantity
1.7 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred at RT for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
FILTRATION
Type
FILTRATION
Details
the filtration
ADDITION
Type
ADDITION
Details
was added to a silicon gel column
WAIT
Type
WAIT
Details
trapped there for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(CN)C=C(C1NCCC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 121 mg
YIELD: PERCENTYIELD 26.4%
YIELD: CALCULATEDPERCENTYIELD 26.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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